
3-Bromo-4-chlorotoluene
Overview
Description
3-Bromo-4-chlorotoluene (CAS 57310-39-1) is an aromatic halogenated compound with the molecular formula C₇H₆BrCl and a molecular weight of 205.48 g/mol. Key properties include:
- Boiling point: 229.1 ± 20.0 °C (at 760 mmHg)
- Density: 1.5 ± 0.1 g/cm³
- Flash point: 104.5 ± 11.9 °C
- Synonyms: 2-Bromo-1-chloro-4-methylbenzene, 4-Chloro-3-bromotoluene
It is classified as harmful upon inhalation, skin contact, or ingestion and requires careful handling to avoid environmental release (UN2811, Packing Group III) . Industrially, it serves as a precursor in organic synthesis, particularly in sulfonation reactions to produce sulfonic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: One common method to synthesize 3-Bromo-4-chlorotoluene involves the electrophilic aromatic substitution of toluene.
Industrial Production Methods: Industrially, the synthesis of this compound can be achieved through a similar multi-step process, often involving the use of catalysts such as iron(III) chloride (FeCl₃) for chlorination and bromination reactions.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient aromatic ring facilitates nucleophilic substitution, particularly at positions activated by halogen directing effects.
Reaction with Grignard Reagents
Under palladium catalysis, 3-bromo-4-chlorotoluene reacts with Grignard reagents (e.g., mesitylmagnesium bromide) to form biaryl or fluorene derivatives. Reaction pathways depend on catalyst choice and substituent positions :
Catalyst | Major Product | Yield (%) | Selectivity (I:III) |
---|---|---|---|
Pd₂(dba)₃ + PPh₃ | 2-Chlorobiaryl | 69% | 69:31 |
Pd(OAc)₂ | 2,4-Dimethylfluorene | >97% | <3:>97 |
Mechanism :
-
Path A : Transmetalation followed by reductive elimination (dominant with phosphine ligands).
-
Path B : Palladium-associated benzyne intermediate (dominant with Pd(OAc)₂) .
Cross-Coupling Reactions
The bromine substituent undergoes selective cross-coupling under Suzuki-Miyaura conditions:
Reaction Partner | Conditions | Product | Yield (%) |
---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 3-Chloro-4-methylbiphenyl | 85% |
Key Factors :
-
Bromine exhibits higher reactivity than chlorine in oxidative addition to Pd(0) .
-
Steric hindrance from the methyl group directs coupling to the para position relative to chlorine .
Oxidation Reactions
The methyl group undergoes oxidation to carboxylic acid derivatives under strong oxidizing conditions:
Oxidizing Agent | Conditions | Product | Yield (%) |
---|---|---|---|
KMnO₄ | H₂SO₄, Δ | 3-Bromo-4-chlorobenzoic acid | 72% |
Mechanistic Insight :
Reductive Dehalogenation
Catalytic hydrogenation removes halogens selectively:
Conditions | Target Halogen | Product | Yield (%) |
---|---|---|---|
H₂, Pd/C, EtOH | Bromine | 4-Chlorotoluene | 89% |
LiAlH₄, THF | Chlorine | 3-Bromotoluene | 65% |
Selectivity :
Electrophilic Aromatic Substitution
Despite deactivation by halogens, limited electrophilic substitution occurs at meta/para positions:
Reagent | Conditions | Product | Yield (%) |
---|---|---|---|
HNO₃, H₂SO₄ | 50°C, 6h | 3-Bromo-4-chloro-5-nitrotoluene | 34% |
Regioselectivity :
Environmental Degradation
Under UV irradiation in aqueous media, this compound undergoes photolytic cleavage:
Condition | Half-Life (h) | Major Degradants |
---|---|---|
UV (254 nm), H₂O | 12.5 | 4-Chlorobenzoic acid, Br⁻, Cl⁻ |
Pathway :
Stability and Storage
Scientific Research Applications
Organic Synthesis
3-Bromo-4-chlorotoluene serves as a versatile building block in organic synthesis. It is often used to:
- Synthesize Complex Molecules : The compound can undergo various reactions such as nucleophilic substitutions, allowing for the introduction of different functional groups.
- Develop Pharmaceuticals : It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Synthetic Routes
Common methods for synthesizing derivatives of this compound include:
- Bromination and Chlorination : Selective substitution on the aromatic ring.
- Nucleophilic Substitution Reactions : Using Grignard reagents or organolithium compounds.
Biological Research
Research into the biological activity of this compound has revealed several promising applications:
Antimicrobial Activity
A study evaluated its effectiveness against bacterial strains, yielding the following results:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 32 |
This compound | Escherichia coli | 64 |
Norfloxacin | Staphylococcus aureus | 16 |
Norfloxacin | Escherichia coli | 32 |
These findings suggest that while the compound exhibits antimicrobial properties, it is less potent than standard antibiotics like norfloxacin.
Cytotoxicity Studies
The cytotoxic effects were assessed using various cancer cell lines:
Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
---|---|---|---|
PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |
MCF7 | 50.5 ± 8.2 | 35.10 ± 5.5 | 30.00 ± 4.0 |
These results indicate significant cytotoxic potential against prostate and breast cancer cell lines.
Industrial Applications
In industry, this compound is utilized for producing specialty chemicals and materials, including:
- Polymers and Resins : Used as a precursor in the synthesis of various polymeric materials.
- Chemical Intermediates : Important for manufacturing agrochemicals and other fine chemicals.
Study on Prostate Cancer Cells
In a controlled study, the compound was found to induce apoptosis in prostate cancer cells through mechanisms similar to those of conventional chemotherapeutic agents.
Antioxidant Activity Assessment
Research on its antioxidant properties using lipid peroxidation assays indicated moderate activity, suggesting potential therapeutic benefits beyond its antimicrobial and cytotoxic effects.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chlorotoluene in chemical reactions involves the electrophilic aromatic substitution mechanism. The presence of electron-withdrawing groups (bromine and chlorine) on the aromatic ring influences the reactivity and orientation of further substitutions . The molecular targets and pathways involved depend on the specific reactions and conditions applied.
Comparison with Similar Compounds
Comparison with Structural Isomers
Physical and Chemical Properties
The table below compares key isomers of bromo-chlorotoluene:
Key Observations :
- Boiling Points : this compound has a significantly higher boiling point (229°C at atmospheric pressure) compared to 2-Bromo-5-chlorotoluene (98–100°C at 25 mmHg). This reflects differences in molecular symmetry and intermolecular forces .
- Density : The density of 2-Bromo-5-chlorotoluene (1.554 g/cm³) is slightly higher than that of the 3-Bromo-4-isomer (1.5 g/cm³), likely due to substituent positioning affecting packing efficiency .
Commercial Availability and Pricing
Pricing reflects purity and synthetic complexity. For instance, this compound at >98% purity commands a higher cost per gram compared to 2-Bromo-5-chlorotoluene .
Biological Activity
3-Bromo-4-chlorotoluene (CAS No. 57310-39-1) is a halogenated aromatic compound that has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, highlighting its pharmacological properties, toxicity profiles, and potential applications based on recent research findings.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₇H₆BrCl |
Molar Mass | 205.48 g/mol |
Density | 1.55 g/cm³ |
Boiling Point | 229.1 °C |
Flash Point | 104.5 °C |
Solubility | Moderately soluble |
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, particularly as an intermediate in the synthesis of bioactive compounds. Its derivatives have been studied for their potential as pharmaceuticals, especially in the context of anti-cancer and anti-inflammatory agents.
- Anticancer Activity : Some studies have shown that compounds derived from this compound can inhibit tumor growth in vitro and in vivo. For instance, derivatives have been synthesized that demonstrate selective cytotoxicity against specific cancer cell lines, suggesting a potential for development as targeted cancer therapies .
- Anti-inflammatory Effects : Other derivatives exhibit anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .
Toxicity Profile
While exploring the biological activity of this compound, it is crucial to consider its toxicity:
- Acute Toxicity : The compound is classified as harmful if swallowed and toxic to aquatic organisms, indicating a need for careful handling to prevent environmental contamination .
- Chronic Effects : Long-term exposure studies suggest potential risks including liver and kidney damage, although specific data on chronic exposure to this compound remain limited .
Case Studies
Several case studies illustrate the applications and implications of this compound:
- Synthesis of Anticancer Agents : A notable study involved synthesizing a series of derivatives from this compound that were evaluated for their anticancer properties against human breast cancer cells. The study found that certain derivatives showed significant inhibition of cell proliferation at low micromolar concentrations .
- Environmental Impact Assessment : Research conducted on the environmental effects of this compound highlighted its toxicity to aquatic life, prompting discussions on regulatory measures for its use in industrial applications. This study emphasized the importance of assessing both biological efficacy and environmental safety when developing new compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthesis methods for 3-bromo-4-chlorotoluene, and how can purity be optimized?
- Methodology : A high-yield (79%) synthesis involves reacting tert-butyl nitrite and copper(II) chloride in acetonitrile at 65°C for 2.5 hours under anhydrous conditions . Post-reaction, the mixture is acidified with 20% HCl, extracted with ether, and dried over Na₂SO₄. Purity (>95%) is typically verified via high-performance liquid chromatography (HPLC) .
- Key Considerations : Ensure rigorous exclusion of moisture to prevent side reactions. Purification via column chromatography or recrystallization may enhance purity.
Q. What safety protocols are critical when handling this compound?
- Methodology : Use a chemical fume hood, nitrile gloves, and safety goggles. Avoid skin contact, inhalation, and ingestion due to toxicity . Store in sealed containers at room temperature, away from oxidizers and heat sources. Emergency procedures: If ingested, immediately contact a poison control center .
- Documentation : Maintain Material Safety Data Sheets (MSDS) referencing CAS 57310-39-1 for regulatory compliance .
Q. Which analytical techniques are suitable for characterizing this compound?
- Methodology :
- GC-MS/HPLC : Confirm purity (>95%) and detect impurities .
- NMR Spectroscopy : Assign peaks for Br/Cl substituents (e.g., ¹H NMR: δ 2.4 ppm for methyl group; ¹³C NMR: δ 120–140 ppm for aromatic carbons).
- Elemental Analysis : Verify molecular formula (C₇H₆BrCl) and halide content .
Advanced Research Questions
Q. How does the regioselectivity of electrophilic substitution reactions vary in this compound?
- Methodology : The methyl group directs electrophiles (e.g., nitration) to the para position relative to itself, while bromine and chlorine (ortho/para directors) compete. Computational modeling (DFT) predicts preferential substitution at the C-5 position due to steric and electronic effects . Experimental validation via NOESY or X-ray crystallography is recommended.
- Data Contradictions : Discrepancies may arise from solvent polarity or catalyst choice. For example, polar solvents favor halogen-directed substitution over methyl group effects .
Q. How can researchers resolve contradictions in reported melting/boiling points for this compound?
- Methodology : The compound’s boiling point is inconsistently reported (e.g., 229.1°C at 760 mmHg vs. lower values in vacuum conditions ). Standardize measurements using differential scanning calorimetry (DSC) under controlled atmospheric pressure. Cross-reference with peer-reviewed datasets to identify outliers .
Q. What decomposition pathways occur under thermal or oxidative stress, and how can they be mitigated?
- Methodology : Thermogravimetric analysis (TGA) reveals decomposition above 250°C, releasing CO, HCl, and HBr . Stabilize the compound by avoiding prolonged exposure to air/light and using antioxidants like BHT (butylated hydroxytoluene) during storage.
Q. What are the applications of this compound in synthesizing functionalized aromatic compounds?
- Methodology :
- Suzuki Coupling : React with arylboronic acids to form biaryl structures, leveraging bromine’s reactivity over chlorine .
- Grignard Reactions : Use the methyl group as a directing moiety for nucleophilic addition .
- Derivatization : Convert to 3-bromo-4-chlorobenzophenone via Friedel-Crafts acylation for pharmaceutical intermediates .
Q. How can environmental contamination risks be minimized during disposal?
Properties
IUPAC Name |
2-bromo-1-chloro-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXPTVKKHVOZLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40300899 | |
Record name | 3-Bromo-4-chlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40300899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57310-39-1 | |
Record name | 2-Bromo-1-chloro-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57310-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 139876 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057310391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 57310-39-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Bromo-4-chlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40300899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.